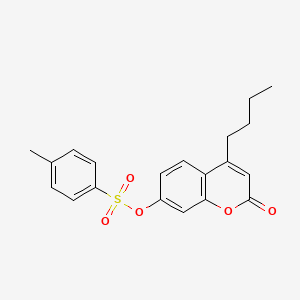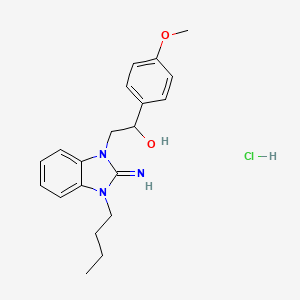![molecular formula C14H17BrClN3O2 B5239492 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride](/img/structure/B5239492.png)
6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride is a chemical compound with the molecular formula C14H17BrClN3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a quinazoline ring substituted with a bromine atom and an amino group, linked to a hexanoic acid moiety.
Preparation Methods
The synthesis of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The substitution of an amino group at the 4-position of the quinazoline ring.
Coupling Reaction: The attachment of the hexanoic acid moiety to the aminoquinazoline intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The bromine substituent and amino group play crucial roles in enhancing the compound’s binding affinity and specificity. The hexanoic acid moiety may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride can be compared with other quinazoline derivatives, such as:
6-Chloroquinazoline derivatives: These compounds have a chlorine atom instead of bromine and may exhibit different reactivity and biological activities.
4-Aminoquinazoline derivatives: These compounds lack the hexanoic acid moiety and may have different pharmacokinetic properties.
Quinazoline N-oxides: These oxidized derivatives may have altered electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexanoic acid moiety, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
6-[(6-bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2.ClH/c15-10-5-6-12-11(8-10)14(18-9-17-12)16-7-3-1-2-4-13(19)20;/h5-6,8-9H,1-4,7H2,(H,19,20)(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSLSIYZIAFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCCCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5239417.png)
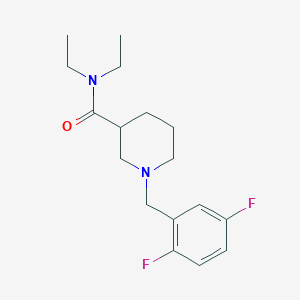
![2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide](/img/structure/B5239428.png)
![N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5239434.png)
![2-(2-furyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5239438.png)
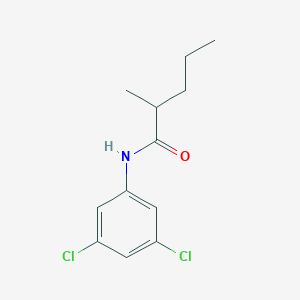
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5239444.png)
![N-BENZYL-1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5239447.png)
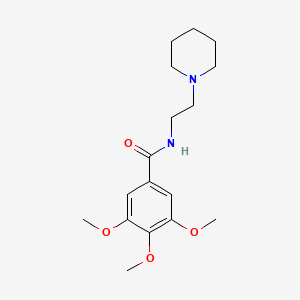
![2-(2,6-Dichloro-4-{[(5E)-1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5239459.png)
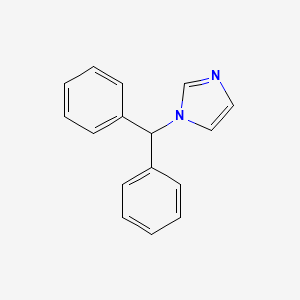
![5,7-dimethyl-2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5239470.png)
